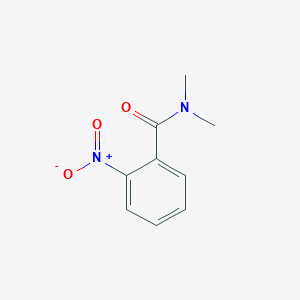

N,N-dimethyl-2-nitrobenzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUMNGHBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390771 | |

| Record name | N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-71-5 | |

| Record name | N,N-Dimethyl-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-nitrobenzamide is a valuable chemical intermediate in the synthesis of various more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitro group ortho to a dimethylamido group, presents unique electronic and steric properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Primary Synthesis Pathway: Amidation of 2-Nitrobenzoic Acid via an Acyl Chloride Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 2-nitrobenzoic acid.[2] The carboxylic acid is first converted to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, which is then reacted with dimethylamine to form the desired amide.

Step 1: Formation of 2-Nitrobenzoyl Chloride

The conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride is typically achieved using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3] Oxalyl chloride is also a viable reagent.[4][5]

Mechanism of Acyl Chloride Formation with Thionyl Chloride:

The reaction proceeds through a nucleophilic acyl substitution mechanism.[3][6]

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

This leads to the reformation of the carbonyl double bond and the elimination of sulfur dioxide and a chloride ion, yielding the final acyl chloride product.

Figure 1: Reaction scheme for the formation of 2-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of 2-Nitrobenzoyl Chloride

-

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas trap (to neutralize HCl and SO₂ byproducts)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 equivalent).[2][7]

-

Slowly add thionyl chloride (typically 2.0 equivalents or in excess) to the flask.[2] The reaction can be performed neat or in an inert solvent like toluene.[7]

-

Heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[2][7] The completion of the reaction is indicated by the dissolution of the solid 2-nitrobenzoic acid.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[2][7] This step is crucial to prevent side reactions in the subsequent amidation step. The crude 2-nitrobenzoyl chloride is often used directly in the next step without further purification.[2][8]

-

Table 1: Reactant and Product Properties for Acyl Chloride Formation

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrobenzoic Acid | 167.12 | 146-148 | - |

| Thionyl Chloride | 118.97 | -104.5 | 79 |

| 2-Nitrobenzoyl Chloride | 185.56 | 17-20 | 141-143 @ 18 mmHg |

Data sourced from Sigma-Aldrich and PubChem.[9][10]

Step 2: Amidation of 2-Nitrobenzoyl Chloride with Dimethylamine

The highly reactive 2-nitrobenzoyl chloride readily undergoes nucleophilic acyl substitution with dimethylamine to yield this compound.

Mechanism of Amidation:

-

The nitrogen atom of dimethylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

-

A second equivalent of dimethylamine or another base (like triethylamine) deprotonates the resulting ammonium ion to give the final amide product and dimethylammonium chloride.

Figure 2: Workflow for the amidation of 2-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Crude 2-nitrobenzoyl chloride

-

Aqueous solution of dimethylamine (e.g., 40%) or anhydrous dimethylamine gas

-

Anhydrous inert solvent (e.g., dichloromethane, THF)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane.[2][8]

-

Cool the solution in an ice bath to 0-10°C.[8] This is to control the exothermic nature of the reaction.

-

Slowly add a solution of dimethylamine (at least 2.0 equivalents) dropwise with vigorous stirring.[8] The use of excess amine drives the reaction to completion and neutralizes the HCl produced.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete reaction.[8]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification:

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.[8]

-

Combine the organic extracts and wash with water, followed by a brine solution.[8]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄).[8]

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.[8]

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol, or by vacuum distillation.[8][11]

-

-

Table 2: Physical Properties of this compound

| Property | Value |

| CAS Number | 2018-71-5 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molar Mass | 194.19 g/mol |

Data sourced from BLD Pharm.[12]

Alternative Synthesis Pathways

While the acyl chloride route is prevalent, other methods for synthesizing this compound and related compounds exist, each with its own advantages and disadvantages.

One-Pot Synthesis from Carboxylic Acids

A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has been developed.[13] This method avoids the isolation of the acyl chloride intermediate, potentially improving efficiency and reducing handling of the moisture-sensitive acyl chloride.[4] In this procedure, the carboxylic acid is activated in situ by thionyl chloride, and the amine is then added to the reaction mixture.[4][13]

Direct Amidation of Carboxylic Acids

The direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of a stable and unreactive ammonium carboxylate salt.[3] However, heating this salt to temperatures above 100°C can drive off water and form the amide.[3] This method is less common for this specific compound due to the potential for side reactions at high temperatures.

Synthesis from other 2-Nitro-Substituted Precursors

In some cases, this compound can be prepared from other precursors. For instance, a related compound, 3-methyl-2-nitrobenzamide, has been synthesized from methyl 3-methyl-2-nitrobenzoate and methylamine.[14] This suggests that this compound could potentially be synthesized from methyl 2-nitrobenzoate and dimethylamine.

Safety and Handling

-

2-Nitrobenzoic acid is an irritant.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

-

2-Nitrobenzoyl chloride is a corrosive and water-reactive compound.[10] It is also shock-sensitive.[10]

-

Dimethylamine is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It should be handled with care in a well-ventilated area.

-

This compound should be handled according to standard laboratory safety procedures. While specific toxicity data is limited, nitroaromatic compounds, in general, should be treated with caution.[15]

Troubleshooting and Optimization

-

Low Yield: Low yields can result from incomplete reaction, degradation of materials, or loss during work-up.[2] Monitoring the reaction by TLC can ensure the complete consumption of starting material.[2] Using high-purity, anhydrous reagents and solvents is crucial, especially when working with the acyl chloride intermediate, to prevent hydrolysis back to the carboxylic acid.[2]

-

Impurities: The primary impurity is often the starting material, 2-nitrobenzoic acid, due to hydrolysis of the acyl chloride.[2] Thorough drying of glassware and solvents is essential to minimize this side reaction.[2] Purification by recrystallization is an effective method to remove such impurities.[2]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid using thionyl chloride, followed by amidation with dimethylamine. This method is robust, high-yielding, and well-documented in the chemical literature. While alternative one-pot procedures exist, the two-step approach allows for greater control over the reaction and purification of the intermediate if necessary. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to safety precautions are paramount for the successful synthesis of this important chemical intermediate.

References

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). [Link]

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

PrepChem.com. Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide. [Link]

-

PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

-

Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023-01-22). [Link]

-

PubChem. N,3-dimethyl-2-nitrobenzamide. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

European Patent Office. NITRO-SULFOBENZAMIDES - EP 1242386 B1. [Link]

-

Pais, J. P., et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

- Google Patents.

-

ResearchGate. Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. [Link]

- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubChem. 2-Nitrobenzoyl chloride. [Link]

- Google Patents.

-

PubMed. Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

-

PubChem. 5-(Dimethylamino)-2-nitrobenzoic acid. [Link]

- Google Patents.

-

CP Lab Safety. This compound, 95% Purity, C9H10N2O3, 1 gram. [Link]

-

SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-硝基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. 2018-71-5|this compound|BLD Pharm [bldpharm.com]

- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 15. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N,N-dimethyl-2-nitrobenzamide, a key chemical intermediate in various synthetic applications. This document is structured to deliver not only precise data but also the underlying scientific context and methodologies, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: Understanding the Molecular Landscape

This compound (CAS No. 2018-71-5) belongs to the family of nitrobenzamides, a class of compounds with significant utility in organic synthesis and medicinal chemistry. The strategic placement of the nitro group at the ortho position to the N,N-dimethylamido group introduces unique electronic and steric characteristics that influence its reactivity and potential applications. The electron-withdrawing nature of the nitro group renders the aromatic ring electron-deficient, impacting its susceptibility to nucleophilic and electrophilic attack. In contrast, the N,N-dimethylamido group, while possessing a carbonyl, can also influence the molecule's polarity and hydrogen bonding capabilities. A thorough understanding of its physicochemical properties is paramount for its effective use in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its solubility, permeability, and interaction with biological systems, making their accurate determination a critical step in any scientific investigation.

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. These values are fundamental for stoichiometric calculations and structural elucidation.

| Property | Value | Source |

| CAS Number | 2018-71-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2][3] |

| Chemical Structure |  |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of a compound and offers insights into its electronic and structural features.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and N-methyl protons. The aromatic protons are shifted downfield due to the electron-withdrawing effect of the adjacent nitro group, typically appearing in the range of δ 7.5–8.2 ppm. The N-methyl protons typically resonate as one or two singlets in the range of δ 3.0–3.3 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies for this compound are:

-

C=O (Amide I): A strong absorption band is observed around 1640 cm⁻¹.

-

N-O (Nitro group): Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Synthesis and Chemical Reactivity

This compound is typically synthesized from 2-nitrobenzoic acid or its derivatives. A common and effective laboratory-scale synthesis involves a two-step process.

Synthesis from 2-Nitrobenzoic Acid: A Validated Protocol

This protocol outlines the conversion of 2-nitrobenzoic acid to this compound via the formation of an acyl chloride intermediate. This method is widely applicable for the synthesis of various amides.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway from 2-nitrobenzoic acid to this compound.

Experimental Protocol:

Part 1: Synthesis of 2-Nitrobenzoyl Chloride [4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 2-nitrobenzoic acid. Slowly add an excess of thionyl chloride (SOCl₂).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-nitrobenzoyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous inert solvent, such as dichloromethane (DCM), in a flask cooled in an ice bath.

-

Reagents: Slowly add an aqueous solution of dimethylamine to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[5][6]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[5][6]

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[5][6]

-

Ingestion: Harmful if swallowed.[6]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][7][8][9]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and handling of this compound. The provided data and protocols are intended to support researchers and scientists in their synthetic endeavors and to ensure safe and effective utilization of this versatile chemical intermediate. A thorough grasp of these fundamental characteristics is essential for the successful design and execution of complex synthetic strategies in drug discovery and development.

References

-

PubChem. (n.d.). N,3-dimethyl-2-nitrobenzamide. Retrieved from [Link]

-

Chem Service. (2016, March 1). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

PubMed. (n.d.). 5-Dimethyl-amino-N,N-dimethyl-2-nitro-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C9H10N2O3, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

- 1. 2018-71-5|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. Page loading... [wap.guidechem.com]

- 8. N,N-Dimethyl-3-nitrobenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

N,N-dimethyl-2-nitrobenzamide CAS number and supplier

An In-Depth Technical Guide to N,N-dimethyl-2-nitrobenzamide for Researchers and Drug Development Professionals

Introduction

This compound is a valuable chemical intermediate, playing a significant role in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a nitro group and an amide moiety on a benzene ring, provides a versatile scaffold for developing novel therapeutic agents and other biologically active molecules. This guide offers a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and a list of potential suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 2018-71-5 | [1] |

| Molecular Formula | C9H10N2O3 | [2][1] |

| Molecular Weight | 194.19 g/mol | |

| Synonyms | Benzamide, N,N-dimethyl-2-nitro- | [2] |

Synthesis of this compound

Proposed Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of 2-nitrobenzoyl chloride: A solution of 2-nitrobenzoyl chloride in the same solvent is added dropwise to the cooled dimethylamine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

Nitrobenzamides, including this compound, are pivotal starting materials in medicinal chemistry.[3] Their primary application lies in their utility as synthetic intermediates for constructing pharmacologically relevant heterocyclic scaffolds.[3]

-

Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form heterocycles such as quinazolinones.[4] These compounds are known to exhibit a broad range of biological activities, including anticancer and anti-inflammatory properties.[3]

-

Precursor for Biologically Active Molecules: Research is ongoing to explore the potential of this compound and its derivatives as pharmaceutical agents, particularly in the development of new drugs.[4] The nitro group can act as a bioisostere for other functional groups or can be a key pharmacophore in certain drug candidates.

-

Intermediate in Chemical Synthesis: Beyond medicinal chemistry, it serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.[4]

Safety and Handling

Proper safety precautions are crucial when handling this compound and related compounds. The following guidelines are based on safety data for similar chemicals.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses or goggles.[4][5]

-

Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[5]

-

Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[5]

-

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion: If swallowed, seek immediate medical attention.[5]

-

Suppliers

Several chemical suppliers offer this compound. It is advisable to request a certificate of analysis to ensure the purity and quality of the product.

| Supplier | Website |

| Sigma-Aldrich | |

| BLD Pharm | |

| CP Lab Safety | [Link] |

| BenchChem | |

| ECHEMI |

Conclusion

This compound is a key building block in synthetic organic and medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in research and drug development.

References

-

CP Lab Safety. This compound, 95% Purity, C9H10N2O3, 1 gram. [Link]

-

PrepChem.com. Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide. [Link]

-

CPAchem. Safety data sheet. [Link]

-

PubChem. N,3-dimethyl-2-nitrobenzamide. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

European Patent Office. NITRO-SULFOBENZAMIDES - EP 1242386 B1. [Link]

-

PubMed. 5-Dimethyl-amino-N,N-dimethyl-2-nitro-benzamide. [Link]

-

MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

-

ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. [Link]

Sources

molecular structure and weight of N,N-dimethyl-2-nitrobenzamide

An In-Depth Technical Guide to N,N-dimethyl-2-nitrobenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, a robust and validated synthetic pathway, detailed spectroscopic characterization, and its potential applications as a versatile chemical intermediate. This document is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this compound.

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzoic acid featuring a nitro group at the ortho position to the carbonyl and a dimethylated amide functionality. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the amide group.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 2018-71-5 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₀N₂O₃ | CP Lab Safety[1] |

| Molecular Weight | 194.19 g/mol | Sigma-Aldrich |

| Appearance | Off-white to beige solid | Fisher Scientific[2] |

| Purity | Typically ≥95% | CP Lab Safety[1] |

Synthesis via Nucleophilic Acyl Substitution

The most direct and reliable method for preparing this compound is through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, specifically 2-nitrobenzoyl chloride, with dimethylamine.

Causality of Experimental Design: The high electrophilicity of the carbonyl carbon in 2-nitrobenzoyl chloride makes it an excellent substrate for nucleophilic attack.[3] Dimethylamine serves as the nucleophile. A tertiary amine base, such as triethylamine, is incorporated into the protocol. Its function is not catalytic but stoichiometric; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the dimethylamine nucleophile, which would otherwise form a non-nucleophilic ammonium salt and halt the reaction.[4] The reaction is typically performed at a low temperature initially to control the exothermic reaction, followed by warming to room temperature to ensure completion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound This protocol is adapted from standard procedures for the synthesis of similar benzamides.[5][6]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine solution (e.g., 40% aqueous, 1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-nitrobenzoyl chloride) is fully consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Structural Characterization

Post-synthesis, rigorous characterization is essential to verify the identity and purity of the target compound. A combination of spectroscopic methods provides a self-validating system to confirm the successful formation of this compound.

Caption: Analytical workflow for the structural validation of the final product.

Spectroscopic Data Summary:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. The absence of an N-H stretch (around 3300 cm⁻¹) and the presence of a strong carbonyl absorption are primary indicators of a tertiary amide.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides information on the electronic environment of the protons. The dimethylamino protons will appear as one or two singlets, while the aromatic protons will be shifted downfield due to the deshielding effects of the nitro and carbonyl groups.[7]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: This analysis confirms the carbon framework of the molecule. The carbonyl carbon is typically observed significantly downfield.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| FT-IR | C=O Stretch (Amide) | ~1640 cm⁻¹[8] | Confirms the presence of the tertiary amide carbonyl group. |

| N-O Asymmetric Stretch | ~1530 cm⁻¹[8] | Characteristic of the nitro functional group. | |

| N-O Symmetric Stretch | ~1350 cm⁻¹[8] | Characteristic of the nitro functional group. | |

| ¹H NMR | N-(CH₃)₂ | δ 3.0–3.3 ppm[7] | Protons on the methyl groups attached to the amide nitrogen. May show two distinct singlets due to restricted rotation around the C-N bond. |

| Ar-H | δ 7.5–8.2 ppm[7] | Aromatic protons are deshielded by the adjacent electron-withdrawing groups. | |

| ¹³C NMR | N-(CH₃)₂ | δ 35.1, 38.4 ppm[9] | Carbons of the N,N-dimethyl groups. |

| Ar-C | δ 124.9–145.2 ppm[9] | Carbons of the benzene ring. |

| | C=O | δ 168.1 ppm[9] | Carbonyl carbon of the amide. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the known hazards of its constituent functional groups, primarily aromatic nitro compounds and tertiary amides.[2][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Potential Research Applications

This compound is a valuable building block for more complex molecules, particularly within the fields of medicinal chemistry and materials science. While specific applications for this exact molecule are not extensively documented, its structure suggests several areas of potential utility.

-

Intermediate in Pharmaceutical Synthesis: The nitrobenzamide scaffold is present in various biologically active molecules. Nitroaromatic compounds are investigated as hypoxia-activated prodrugs for cancer therapy, where the nitro group is selectively reduced in low-oxygen tumor environments to a cytotoxic species.[12] Furthermore, substituted nitrobenzamides have been synthesized and evaluated for antimycobacterial activity, targeting essential enzymes in Mycobacterium tuberculosis.[13][14] The 2-nitro group can be readily reduced to a 2-amino group, a key precursor for the synthesis of heterocyclic compounds like quinazolinones, which exhibit a broad range of pharmacological activities.[12]

-

Building Block in Organic Synthesis: The functional groups of this compound can be selectively manipulated. The nitro group can undergo reduction, while the aromatic ring is susceptible to nucleophilic aromatic substitution, making it a versatile intermediate for creating libraries of substituted benzamides for screening in drug discovery programs.[15]

References

-

Synthesis of 2-methyl-5-nitrobenzoyl chloride. PrepChem.com. [Link]

-

Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide. PrepChem.com. [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. [Link]

-

Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. [Link]

-

N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654. PubChem. [Link]

-

NITRO-SULFOBENZAMIDES - European Patent Office - EP 1242386 B1. EPO. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - CN101492387B.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Pais, J. P., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). [Link]

-

2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. PubChem. [Link]

-

Johnson, R. E., et al. (2015). Synthesis of Cycloprodigiosin Identifies the Natural Isolate as a Scalemic Mixture. Organic Letters, 17(14), 3494–3497. [Link]

-

5-Dimethyl-amino-N,N-dimethyl-2-nitro-benzamide. PubMed. [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N- alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org. [Link]

-

p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

-

This compound, 95% Purity, C9H10N2O3, 1 gram. CP Lab Safety. [Link]

-

Tunable Cu–Ni phosphine–thiolate complexes as water-compatible catalysts for base-free click chemistry. RSC Publishing. [Link]

-

Synthesis of Starch Nanoparticles and Their Applications for Bioactive Compound Encapsulation. MDPI. [Link]

-

Synthesis, Experimental and Theoretical Study of Azidochromones. MDPI. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of N,N-Dimethyl-2-Nitrobenzamide in Organic Solvents: A Predictive and Methodological Approach

Abstract

N,N-dimethyl-2-nitrobenzamide is a substituted benzamide with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in organic solvents is paramount for its application in reaction chemistry, purification, formulation, and screening. Currently, there is a notable absence of publicly available, quantitative solubility data for this specific compound. This guide provides a comprehensive framework for researchers to address this knowledge gap. We will first deconstruct the molecule's physicochemical profile to establish a predictive basis for its solubility behavior. Subsequently, this guide will present a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. The objective is to empower researchers with both the theoretical understanding and the practical methodology required to confidently assess and utilize the solubility characteristics of this compound.

Molecular Profile and Physicochemical Analysis

The solubility of a compound is fundamentally dictated by its molecular structure. An analysis of this compound's functional groups provides the causal basis for predicting its interactions with various organic solvents.

Structural and Functional Group Causality

The structure of this compound comprises three key regions that govern its solubility:

-

Aromatic Benzene Ring: This core is inherently nonpolar and hydrophobic, favoring interactions with solvents that have similar aromatic or nonpolar characteristics through π-π stacking and van der Waals forces.

-

N,N-dimethylamide Group: This is a polar, aprotic functional group. The carbonyl oxygen is a hydrogen bond acceptor, but the absence of a proton on the nitrogen means it cannot act as a hydrogen bond donor. This polarity strongly suggests favorable interactions with polar aprotic solvents.

-

Ortho-Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. Its presence increases the overall polarity of the molecule compared to its non-nitrated counterpart, N,N-dimethylbenzamide.[1]

The steric hindrance caused by the ortho positioning of the large nitro group relative to the dimethylamide group may slightly influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules, though this effect is generally secondary to the electronic properties.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, we can infer its properties from closely related isomers and analogs. These predictions form the basis for solvent selection and analytical method development.

| Property | Predicted Value / Characteristic | Rationale & Cited Analogs |

| Molecular Formula | C₉H₁₀N₂O₃ | Based on chemical structure. |

| Molecular Weight | 194.19 g/mol | Consistent for isomers like N,N-dimethyl-4-nitrobenzamide.[2] |

| Polarity | Polar Aprotic | The combination of the nitro and dimethylamide groups creates significant dipole moments. |

| LogP (Octanol/Water) | ~0.8 - 1.4 | The isomer N,N-dimethyl-4-nitrobenzamide has a computed XLogP3 of 0.8.[2] The related N,3-dimethyl-2-nitrobenzamide has a computed XLogP3 of 1.4.[3] This range suggests moderate lipophilicity. |

| Water Solubility | Very Low | The parent compound 2-nitrobenzamide is very poorly soluble in water (<0.1 mg/mL).[4][5] The hydrophobic ring and N,N-dimethyl groups further decrease aqueous solubility. |

| Hydrogen Bond Donor | 0 | The tertiary amide nitrogen has no protons to donate. |

| Hydrogen Bond Acceptor | 3 | The carbonyl oxygen and the two oxygens of the nitro group can accept hydrogen bonds.[3] |

Theoretical Framework for Solubility Prediction

A robust theoretical framework allows for the rational prediction of solubility, minimizing trial-and-error in the laboratory.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a direct consequence of intermolecular forces. A solute will dissolve in a solvent when the energy of solute-solvent interactions is sufficient to overcome the energy of solute-solute (crystal lattice) and solvent-solvent interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low. While the benzene ring offers some compatibility, the highly polar nitro and amide groups are energetically unfavorable in a nonpolar environment.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO, Acetonitrile): High solubility is predicted. These solvents can engage in strong dipole-dipole interactions with both the nitro and amide groups. The parent compound, N,N-dimethylbenzamide, is highly soluble in acetone and chloroform.[6] The isomer, p-nitrobenzamide, demonstrates its highest solubility in DMSO and DMF.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. These solvents can act as hydrogen bond donors to the carbonyl and nitro oxygens. The positional isomer N,N-dimethyl-4-nitrobenzamide is reported to be soluble in heated methanol.[8]

Thermodynamic Considerations and Predictive Modeling

The dissolution process is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative. In most cases for solid solutes, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[6]

For researchers with access to computational tools, thermodynamic models can provide in silico estimations of solubility before extensive lab work is undertaken:

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict solubility from first principles, relying on the molecular structure alone. It is particularly useful for screening a wide range of solvents.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that estimates activity coefficients, which can then be used to calculate solubility. It is effective for predicting solubility in solvent mixtures.

These models are valuable for prioritizing which solvents to screen experimentally, saving time and resources.[9]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining solubility is the isothermal shake-flask method.[10] This protocol ensures that a true thermodynamic equilibrium is reached, providing reliable and reproducible data.

Rationale and Self-Validation

This protocol is designed as a self-validating system. The key is to prove that the measured concentration represents a true equilibrium state. This is achieved by ensuring an excess of the solid phase is present throughout the experiment and by sampling over time to confirm the concentration has plateaued.

Step-by-Step Methodology

Step 1: Materials and Reagent Preparation

-

Solute: Obtain or synthesize this compound of the highest possible purity (>99%). Purity should be confirmed by HPLC and NMR. Impurities can significantly alter solubility measurements.

-

Solvents: Use HPLC-grade or equivalent high-purity solvents.

-

Apparatus: Use temperature-controlled orbital shakers, calibrated analytical balances, centrifuges, and a validated quantitative analysis system (e.g., HPLC-UV).

Step 2: Sample Preparation and Saturation

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent.

-

"Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. This confirms that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

Step 3: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[10]

-

Self-Validation Check: To confirm equilibrium, prepare a parallel set of samples and measure the concentration at 24, 48, and 72 hours. The concentration should be constant across the later time points.

Step 4: Phase Separation

-

After equilibration, remove the vials from the shaker. Allow the solid to settle briefly.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solids.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Critical Step: Immediately dilute the aliquot with a known volume of mobile phase (if using HPLC) or a suitable solvent to prevent precipitation due to temperature changes or evaporation. A high dilution factor (e.g., 1:100 or 1:1000) is recommended.

Step 5: Quantitative Analysis (HPLC-UV)

-

Rationale: HPLC with UV detection is ideal for this molecule due to the strong UV absorbance conferred by the nitro-aromatic system. A typical detection wavelength would be around 254 nm.[11]

-

Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: An isocratic mixture of acetonitrile and water is a common starting point for benzamides.[12]

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.

-

-

Calculation: Inject the diluted sample from Step 4. Use the peak area and the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

Visualization of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Workflow.

Predicted Solubility Profile and Data Presentation

Based on the theoretical principles and data from analogous compounds, the following qualitative solubility profile for this compound is proposed as a starting point for experimental investigation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, N,N-Dimethylacetamide | High | Strong dipole-dipole interactions with the polar nitro and amide groups. p-Nitrobenzamide is highly soluble in these.[7] |

| Ketones | Acetone, MEK | High | Good polarity match. N,N-dimethylbenzamide is highly soluble in acetone.[6] |

| Esters | Ethyl Acetate | Medium to High | Good balance of polarity to interact with the functional groups and a nonpolar region to interact with the ring. |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium | Can act as H-bond donors to the solute's acceptors. Solubility likely increases significantly with temperature.[8] |

| Halogenated | Dichloromethane, Chloroform | Medium | Moderate polarity. N,N-dimethylbenzamide is highly soluble in chloroform.[6] |

| Aromatic | Toluene | Low to Medium | Favorable π-π interactions with the benzene ring, but poor solvation of the polar groups. |

| Ethers | Tetrahydrofuran (THF) | Low to Medium | Moderate polarity but limited hydrogen bonding capability. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Intermolecular forces are mismatched; insufficient energy to break the solute's crystal lattice. |

Conclusion

References

- Solubility of Things. N,N-Dimethylbenzamide.

- Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemicalBook. N,N-dimethyl-4-nitrobenzamide | 7291-01-2.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Guidechem. 2-NITROBENZAMIDE 610-15-1 wiki.

- ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data.

- ChemicalBook. 2-NITROBENZAMIDE | 610-15-1.

- Benchchem. N,3-dimethyl-2-nitrobenzamide | 600126-70-3.

- PubChem. N,N-Dimethyl-4-nitro-benzamide | C9H10N2O3 | CID 138975.

- PubChem. 2-Nitrobenzamide | C7H6N2O3 | CID 11876.

- PubChem. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654.

- Guidechem. N,3-dimethyl-2-nitroBenzamide (cas 600126-70-3) SDS/MSDS download.

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- ResearchGate. A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis | Request PDF.

- RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Benchchem. Application Note: A Robust HPLC Method for the Quantification of N-(1-hydroxypropan-2-yl)benzamide.

- ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.

- PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N-Dimethyl-4-nitro-benzamide | C9H10N2O3 | CID 138975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2-NITROBENZAMIDE | 610-15-1 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N,N-dimethyl-4-nitrobenzamide | 7291-01-2 [chemicalbook.com]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of N,N-dimethyl-2-nitrobenzamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-2-nitrobenzamide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various synthetic applications. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount to ensuring the integrity and reproducibility of our work. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds.

Molecular Structure and Analytical Workflow

This compound (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: an ortho-substituted aromatic ring, a nitro group, and a tertiary amide. The electron-withdrawing nature of both the nitro and amide groups, combined with steric hindrance, creates a unique electronic environment that is readily interrogated by modern spectroscopic techniques.

Our analytical approach is a multi-technique validation process, ensuring each piece of data corroborates the others to build a conclusive structural assignment.

Caption: Figure 1. Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The unique electronic environment of each proton and carbon nucleus results in a distinct chemical shift and coupling pattern.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

¹H NMR Analysis

The proton NMR spectrum is particularly informative due to the restricted rotation around the amide C-N bond. This steric hindrance makes the two N-methyl groups chemically non-equivalent (diastereotopic), giving rise to two distinct singlets instead of one.

Caption: Figure 2. Structure of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | 8.20 | dd | 8.3, 1.0 | 1H |

| H-4 | 7.72 | m | - | 1H |

| H-5 | 7.57 | m | - | 1H |

| H-3 | 7.41 | dd | 7.5, 1.3 | 1H |

| N-CH₃ (a) | 3.17 | s | - | 3H |

| N-CH₃ (b) | 2.84 | s | - | 3H |

Table 1: ¹H NMR Data (300 MHz, CDCl₃) [1]

Interpretation:

-

Aromatic Protons (δ 7.41-8.20): The four protons on the benzene ring resonate in the downfield region, a consequence of the deshielding effects from the aromatic ring current and the potent electron-withdrawing capabilities of the ortho-nitro and amide substituents.[2] The proton ortho to the nitro group (H-6) is the most deshielded. The observed multiplicities (doublet of doublets and multiplets) arise from ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 1-2 Hz) coupling between adjacent protons.[3]

-

N-Methyl Protons (δ 3.17, 2.84): The presence of two separate singlets for the N-methyl groups is a classic indicator of hindered rotation about the C-N amide bond.[4] This rotation is slow on the NMR timescale, rendering the two methyl groups chemically distinct; one is cis and the other is trans to the carbonyl oxygen.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the presence of nine unique carbon environments, consistent with the molecular structure.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Amide) | 168.13 |

| C-2 (C-NO₂) | 145.15 |

| C-1 | 134.71 |

| Aromatic CH | 133.39 |

| Aromatic CH | 129.86 |

| Aromatic CH | 128.25 |

| Aromatic CH | 124.85 |

| N-CH₃ | 38.38 |

| N-CH₃ | 35.05 |

Table 2: ¹³C NMR Data (75 MHz, CDCl₃) [1]

Interpretation:

-

Carbonyl Carbon (δ 168.13): The amide carbonyl carbon appears significantly downfield, a characteristic feature for this functional group.[5]

-

Aromatic Carbons (δ 124-146): The six aromatic carbons give rise to six distinct signals. The carbon bearing the nitro group (C-2) is the most downfield in this region due to the strong deshielding effect of the nitro group.

-

N-Methyl Carbons (δ 38.38, 35.05): Consistent with the ¹H NMR data, the two N-methyl carbons are non-equivalent and appear as two separate signals in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic |

| ~2940 | C-H Stretch | Aliphatic (CH₃) |

| ~1640 | C=O Stretch | Tertiary Amide |

| ~1530 | N-O Asymmetric Stretch | Nitro Group |

| ~1350 | N-O Symmetric Stretch | Nitro Group |

Table 3: Key FT-IR Absorption Bands [6]

Interpretation: The IR spectrum provides definitive evidence for the primary functional groups:

-

Amide Carbonyl (C=O) Stretch (~1640 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the C=O double bond in the tertiary amide.[6]

-

Nitro (NO₂) Stretches (~1530 and ~1350 cm⁻¹): The presence of two very strong absorption bands is a hallmark of the nitro group.[7][8] These correspond to the asymmetric and symmetric N-O stretching vibrations, respectively. Their position confirms the nitro group is conjugated with the aromatic ring.[9][10]

-

C-H Stretches (~2940 and ~3100 cm⁻¹): The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups, while the weaker bands just above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

Experimental Protocol: MS

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

MS Fragmentation Analysis

The molecular weight of this compound is 194.19. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 194. The fragmentation pattern of aromatic amides is often dominated by cleavage of the amide bond.[11][12]

| m/z | Proposed Fragment Identity |

| 194 | [M]⁺, Molecular Ion |

| 150 | [M - N(CH₃)₂]⁺, 2-Nitrobenzoyl cation |

| 122 | [M - N(CH₃)₂ - CO]⁺, 2-Nitrophenyl cation |

| 76 | [C₆H₄]⁺, Benzyne cation |

| 44 | [N(CH₃)₂]⁺, Dimethylaminyl cation |

Table 4: Predicted Mass Spectrometry Fragments (EI)

Proposed Fragmentation Pathway: The primary fragmentation event is the alpha-cleavage of the C-N amide bond, which is a common pathway for amides.[12] This results in the loss of a dimethylamino radical to form the stable 2-nitrobenzoyl cation.

Caption: Figure 3. Proposed MS Fragmentation Pathway

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR data confirm the complete carbon-hydrogen framework, with the key observation of diastereotopic N-methyl groups confirming the restricted amide bond rotation. FT-IR analysis validates the presence of the critical amide and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through a predictable fragmentation pattern. This multi-faceted approach ensures the highest degree of confidence in the compound's identity and purity, a critical requirement for all research and development applications.

References

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. Available at: [Link]

-

Solubility of Things. Interpreting IR Spectra. Available at: [Link]

-

Docsity. Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Available at: [Link]

-

ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

YouTube. Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Available at: [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

-

PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available at: [Link]

-

PubChem. N,N-Dimethyl-4-nitro-benzamide | C9H10N2O3 | CID 138975. Available at: [Link]

-

Taylor & Francis Online. Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

-

NIH National Library of Medicine. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Available at: [Link]

-

PubChem. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

SpectraBase. n,n-Dimethylbenzamide. Available at: [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. Welcome to Spectral Database for Organic Compounds, SDBS. Available at: [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Available at: [Link]

-

PubChem. N-(2-cyanopropyl)-N,3-dimethyl-2-nitrobenzamide | C13H15N3O3 | CID 47205288. Available at: [Link]

-

SpectraBase. 2,6-dimethoxy-N-(1,1-dimethyl-2-propynyl)-3-nitrobenzamide - Optional[FTIR] - Spectrum. Available at: [Link]

-

NIST WebBook. Formamide, N,N-dimethyl-. Available at: [Link]

-

PubChem. 2-Nitrobenzamide | C7H6N2O3 | CID 11876. Available at: [Link]

-

NIST WebBook. 2-Propenamide, N,N-dimethyl-. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. docsity.com [docsity.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N-dimethyl-2-nitrobenzamide

Abstract

N,N-dimethyl-2-nitrobenzamide is a molecule of interest in synthetic chemistry, potentially serving as a precursor in the development of pharmaceuticals and other fine chemicals.[1] The presence of an ortho-substituted nitro group on the benzamide scaffold introduces significant considerations regarding its thermal stability. This guide provides a comprehensive analysis of the potential thermal hazards associated with this compound. We will explore its structural features that suggest thermal instability, outline rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), and propose a likely decomposition mechanism based on established principles for analogous ortho-nitroaromatic compounds. This document is intended for researchers, process chemists, and safety professionals to foster a deeper understanding of the material's properties and ensure its safe handling, storage, and use.

Introduction: Structural Rationale for Thermal Scrutiny

This compound belongs to the class of aromatic nitro compounds, which are widely recognized for their energetic properties and potential thermal hazards.[2] The explosive decomposition of such compounds is a redox process where the nitro group acts as the oxidant and the hydrocarbon framework serves as the fuel.[3]

The specific arrangement of functional groups in this compound warrants particular attention. The proximity of the electron-withdrawing nitro group (NO₂) to the N,N-dimethylamido group (-CON(CH₃)₂) on the benzene ring creates a strained ortho-substituted system. This arrangement can facilitate intramolecular reactions that serve as low-energy pathways for decomposition, potentially leading to a thermal runaway event if not properly controlled. Studies on o-nitrotoluene have shown that the ortho-positioning of a substituent can introduce unique decomposition mechanisms not observed in meta or para isomers, often with lower activation energies.[2] Therefore, a thorough evaluation of the thermal stability of this compound is not merely a procedural step but a critical safety imperative for any application, from laboratory-scale synthesis to potential industrial scale-up.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) provides initial screening data on decomposition temperature and energy.[4] Thermogravimetric Analysis (TGA) quantifies mass loss associated with decomposition, and Accelerating Rate Calorimetry (ARC) simulates worst-case adiabatic conditions to assess runaway potential.[5][6]

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting and decomposition.[7][8]

Objective: To determine the onset temperature (Tₒₙₛₑₜ) and enthalpy of decomposition (ΔHₔ).

Methodology:

-

Instrument: A calibrated DSC instrument, such as a Mettler Toledo DSC 3 or similar.[4]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible to prevent evaporation and contain any pressure generated during decomposition.[4]

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to 400 °C.

-

Heating Rates: Perform scans at multiple heating rates (e.g., 2, 5, and 10 °C/min) to analyze the kinetics of decomposition.[4]

-

Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere (50 mL/min) to prevent oxidative side reactions.[4]

-

-

Data Analysis: Determine the extrapolated onset temperature of the first major exotherm and integrate the peak area to calculate the heat of decomposition (in J/g).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.[9][10]

Objective: To identify the temperature range of mass loss and quantify the extent of decomposition.

Methodology:

-

Instrument: A calibrated TGA instrument.

-

Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge with an inert nitrogen atmosphere (50 mL/min).[11]

-

-

Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset of mass loss and the percentage of mass lost at different stages. The derivative of this curve (DTG) helps pinpoint the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC) Protocol

ARC is the "gold standard" for process safety testing, simulating a worst-case thermal runaway scenario under adiabatic conditions (zero heat loss).[6][12] It provides critical data such as the onset temperature of self-heating, time to maximum rate (TMR), and the associated temperature and pressure rise rates.[13][14]

Objective: To determine the adiabatic thermal runaway characteristics.

Methodology:

-

Instrument: An Accelerating Rate Calorimeter (ARC).[5]

-

Sample Preparation: Load a precisely known quantity of the sample (e.g., 5-10 g) into a spherical titanium or stainless steel sample bomb.

-

Experimental Conditions (Heat-Wait-Search Mode):

-

Start Temperature: Begin at a temperature well below the DSC onset, e.g., 60 °C.

-

Heat Step: Increase the temperature in discrete steps (e.g., 5 °C).

-

Wait Period: Allow the sample to thermally equilibrate at each step.

-

Search Period: Monitor the sample for any self-heating. A self-heating rate above a defined sensitivity threshold (e.g., 0.02 °C/min) signifies the onset of an exothermic reaction.[14]

-

Adiabatic Tracking: Once an exotherm is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. The calorimeter then tracks the temperature and pressure increase until the reaction is complete.

-

-

Data Analysis: From the temperature and pressure vs. time data, calculate key safety parameters like the adiabatic temperature rise (ΔTₐₔ), the Time to Maximum Rate (TMR), and the final pressure.

Logical Workflow for Thermal Hazard Assessment

Caption: Workflow for assessing thermal stability.

Data Interpretation and Analysis

Table 1: Representative Thermal Analysis Data for this compound

| Parameter | Technique | Representative Value | Interpretation |